2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol
Overview
Description
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of a methoxy group, a phenol group, and a pyridin-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol typically involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base. For example, the reaction between 2-methoxy-4-formylphenol and pyridin-2-ylmethylamine in methanol can yield the desired product. The reaction is usually carried out at room temperature, and the Schiff base is subsequently reduced using sodium borohydride in methanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group in the Schiff base intermediate can be reduced to form the final amine product.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final amine product, this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, it may interact with biological macromolecules, such as proteins, through hydrogen bonding and hydrophobic interactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{[(pyridin-2-ylmethyl)amino]methyl}phenol
- 2-Methoxy-4-{[(pyridin-4-ylmethyl)amino]methyl}phenol
- 2-Methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenol
Uniqueness
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group and the pyridin-2-ylmethylamino group provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-4-[(pyridin-2-ylmethylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14-8-11(5-6-13(14)17)9-15-10-12-4-2-3-7-16-12/h2-8,15,17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVXJDMQGTDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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